molecular formula C10H17NO4 B107306 (S)-tert-Butoxycarbonylamino-cyclopropyl-acetic acid CAS No. 155976-13-9

(S)-tert-Butoxycarbonylamino-cyclopropyl-acetic acid

Cat. No. B107306
M. Wt: 215.25 g/mol
InChI Key: QFVJNEASAAJIDF-ZETCQYMHSA-N
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Description

(S)-tert-Butoxycarbonylamino-cyclopropyl-acetic acid is a compound of interest in the field of medicinal chemistry due to its potential as a building block for various pharmaceutical agents. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, particularly for amines, and the cyclopropyl moiety is a structural element that can impart unique chemical and physical properties to a molecule .

Synthesis Analysis

The synthesis of related cyclopropyl-containing compounds has been reported in several studies. A practical synthesis method for a dipeptide mimetic with a similar Boc-protected amino-cyclopropyl structure was developed, demonstrating the regioselective functionalization of ring nitrogens and the C3 amino group . Another study described a scalable synthesis of a Boc-protected azabicyclo[3.1.0]hexane carboxylic acid, highlighting the importance of stereoselectivity in the cyclopropanation step . Additionally, a stable precursor for lithiated cyclopropenone acetal was synthesized, which was used in the production of cysteine proteinase inhibitors . These studies provide insights into the synthetic strategies that could be applied to the synthesis of (S)-tert-butoxycarbonylamino-cyclopropyl-acetic acid.

Molecular Structure Analysis

The molecular structure of compounds similar to (S)-tert-butoxycarbonylamino-cyclopropyl-acetic acid is characterized by the presence of a cyclopropyl ring, which can influence the molecule's conformation and reactivity. The stereochemistry of the substituents on the cyclopropyl ring is crucial for the biological activity of the compound, as seen in the synthesis of a lymphocyte function-associated antigen 1 inhibitor .

Chemical Reactions Analysis

The chemical reactivity of Boc-protected amino-cyclopropyl structures can be influenced by the presence of the Boc group and the cyclopropyl ring. The Boc group is known to be a good protecting group that can be removed under acidic conditions. The cyclopropyl ring can participate in various chemical reactions, such as cyclopropanation, which is a key step in the synthesis of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-tert-butoxycarbonylamino-cyclopropyl-acetic acid and related compounds are influenced by the presence of the Boc group and the cyclopropyl ring. The Boc group is known to increase the steric bulk and can affect the solubility and stability of the compound. The cyclopropyl ring can confer rigidity to the molecule, potentially affecting its binding to biological targets. The acid-dissociation equilibria of alpha-substituted acetic acids with tert-butylaminoxyl groups have been studied, revealing that the electron-withdrawing character of the aminoxyl group lowers the pK_a values compared to unsubstituted acetic acids . This information could be relevant for understanding the properties of (S)-tert-butoxycarbonylamino-cyclopropyl-acetic acid.

Scientific Research Applications

  • Hydrogel Formation for Drug Delivery and Anticancer Activity : A study explored the gelation performances of tripeptide-based amphiphiles, including compounds similar to (S)-tert-Butoxycarbonylamino-cyclopropyl-acetic acid. These compounds demonstrated potential as hydrogelators for entrapment and release of drugs like Vitamin B12 and Doxorubicin. They exhibited anticancer activity and in vitro cytotoxicity against human breast cancer cells without notable lethality towards normal human lymphocytes, suggesting potential for localized breast cancer therapy (Guchhait et al., 2021).

  • Synthesis of Dipeptide Mimetics : Another research focused on the synthesis of a conformationally restricted dipeptido-mimetic using a compound structurally related to (S)-tert-Butoxycarbonylamino-cyclopropyl-acetic acid. This compound is significant for developing interleukin-1beta converting enzyme inhibitors (Lauffer & Mullican, 2002).

  • Methodology for Synthesis : A study demonstrated a method for synthesizing methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate, showcasing the versatility of (S)-tert-Butoxycarbonylamino-cyclopropyl-acetic acid in accommodating various functional groups in chemical reactions (Crane et al., 2011).

  • Cyclopropanation and Peptide Analog Synthesis : Research detailed the titanium-mediated cyclopropanation of specific compounds leading to protected β-(aminocyclopropyl)carboxylic acid building blocks. These are useful for creating small peptide analogues, indicating the role of (S)-tert-Butoxycarbonylamino-cyclopropyl-acetic acid in the synthesis of biologically active compounds (Brackmann & Meijere, 2005).

  • Determining the Tert-Butyloxycarbonyl Group in Peptide Derivatives : A method was developed for quantitatively cleaving the tert-butyloxycarbonyl group from N-blocked amino acids and peptides, which is relevant for understanding and manipulating compounds like (S)-tert-Butoxycarbonylamino-cyclopropyl-acetic acid in peptide research (Ehrlich-Rogozinski, 1974).

  • Pharmacological Characterization at Glutamate Receptors : A compound structurally similar to (S)-tert-Butoxycarbonylamino-cyclopropyl-acetic acid was synthesized and its pharmacological activity investigated at ionotropic and metabotropic glutamate receptors. This shows its potential in neurological research and drug development (Conti et al., 2007).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves identifying areas of further research or potential applications of the compound. It could be in fields like medicine, materials science, environmental science, etc.


For a specific compound, you might want to refer to scientific literature or databases like PubChem, ChemSpider, or Google Scholar for more detailed information. Please note that not all compounds will have information available in all these categories. Some compounds might be less studied, and therefore, less information might be available about them.


properties

IUPAC Name

(2S)-2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(8(12)13)6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVJNEASAAJIDF-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10935334
Record name {[tert-Butoxy(hydroxy)methylidene]amino}(cyclopropyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butoxycarbonylamino-cyclopropyl-acetic acid

CAS RN

155976-13-9
Record name {[tert-Butoxy(hydroxy)methylidene]amino}(cyclopropyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10935334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-Amino-2-cyclopropylethanoic acid, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YK Chen, AE Lurain, PJ Walsh - pstorage-acs-6854636.s3 …
(S)-3-Cyclopropyl-1-phenyl-prop-2-en-1-ol (2). General Procedure A: To a stirred solution of Cy2BH (22.0 mmol) in hexanes (40 mL) prepared according to Oppolzer’s procedure was …

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